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Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

A Novel, Potent, and Selective Cholecystokinin 2
(CCK2) Receptor Antagonist

This technical guide provides a comprehensive overview of the discovery, development,
mechanism of action, and preclinical evaluation of JINJ-26070109, a selective and competitive
antagonist of the cholecystokinin 2 (CCK2) receptor. This document is intended for
researchers, scientists, and drug development professionals interested in the pharmacology
and therapeutic potential of CCK2 receptor antagonists.

Discovery and Development

JNJ-26070109, chemically identified as (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-
(quinoxaline-5-sulfonylamino)-benzamide, was synthesized and developed by Janssen
Pharmaceutical Research & Development. It emerged from a program aimed at identifying
novel therapeutic agents for gastroesophageal reflux disease (GORD). The rationale for its
development was based on the established role of the CCK2 receptor, and its endogenous
ligand gastrin, in stimulating gastric acid secretion.[1]

The development of INJ-26070109 was driven by the need for a therapeutic agent that could
effectively control gastric acid without the rebound hypersecretion often observed with proton
pump inhibitors (PPIs).[1] Preclinical studies have demonstrated its potential in not only

inhibiting gastric acid secretion but also in preventing omeprazole-induced acid rebound.[1][2]
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A review of the Johnson & Johnson pipeline information from October 2025 does not list INJ-
26070109 in active development, suggesting that its clinical development may have been
discontinued or is not currently a key focus.[3][4]

Mechanism of Action

JNJ-26070109 is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2
(CCK?2) receptor.[5][6] The CCK2 receptor is a G-protein coupled receptor (GPCR) that plays a
crucial role in regulating gastric acid secretion. Its primary endogenous ligand is the hormone
gastrin.

Gastrin stimulates gastric acid secretion through two main pathways involving the CCK2
receptor:

o Direct Pathway: Gastrin directly binds to CCK2 receptors on the surface of gastric parietal
cells, initiating a signaling cascade that leads to the secretion of hydrochloric acid.[7]

 Indirect Pathway: Gastrin also binds to CCK2 receptors on enterochromaffin-like (ECL) cells.
[8] This binding stimulates the release of histamine from ECL cells.[7][9] Histamine then acts
on H2 receptors on parietal cells, further stimulating acid secretion.[9]

By competitively blocking the CCK2 receptor, INJ-26070109 inhibits both the direct and
indirect pathways of gastrin-stimulated acid secretion.

Signaling Pathways

The binding of gastrin to the CCK2 receptor on parietal and ECL cells triggers a cascade of
intracellular signaling events. The primary signaling pathway involves the activation of Gg/11
proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein
kinase C (PKC).[7] These signaling events ultimately culminate in the activation of the H+/K+-
ATPase (proton pump) in parietal cells and the exocytosis of histamine from ECL cells.
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CCK2 Receptor Signaling Pathway in Gastric Acid Secretion

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for INJ-26070109 from various

preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency
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Parameter Species Receptor Value Reference
pKi Human CCK2 8.49 [5][6]
Rat CCK2 7.99 [5][6]
Dog CCK2 7.70 [5][6]
8.53 (Calcium
pKB Human CCK2 Mobilization [6]
Assay)
8.19 (Isolated
Mouse CCK2 [6]
Stomach Assay)
Table 2: In Vivo Efficacy in Animal Models
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Parameter Species Model Value Reference
Pentagastrin-
Oral EC50 Rat stimulated acid 1.5uM [6]
secretion
Pentagastrin-
Dog stimulated acid 0.26 uM [6]
secretion
Inhibition of Chronic
Basal Acid Rat treatment (30 ~66% [1]
Secretion pmol-kg~1)
Inhibition of ]
. Chronic
Pentagastrin-
) ) Rat treatment (30 ~70% [1]
stimulated Acid
. Hmol-kg™)
Secretion
Inhibition of
) ) Chronic
Histamine-
) ) Rat treatment (30 ~25% [1]
stimulated Acid
. Hmol-kg~?)
Secretion
Inhibition of
_ Acute IV dose
Basal Acid Rat >80% [1]
) (60 umol-kg™1)
Secretion
Table 3: Pharmacokinetic Properties
Parameter Species Value Reference
Oral Bioavailability
Rat 73+ 16% [6]
(%F)
Dog 92 + 12% [6]
Half-life (t1/2) Rat 1.8+0.3h [6]
Dog 1.2+0.1h [6]
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Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of
JNJ-26070109 for the CCK2 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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